molecular formula C16H18N2O3 B267021 N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide

Cat. No. B267021
M. Wt: 286.33 g/mol
InChI Key: KYPBEHZGDYOICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of compounds known as soluble guanylate cyclase (sGC) activators and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

BAY 41-2272 activates N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide by binding to the heme group of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide and stabilizing the enzyme in its active conformation. The activation of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide leads to the conversion of guanosine triphosphate (GTP) to cGMP, which leads to the relaxation of smooth muscles, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
BAY 41-2272 has been found to have a wide range of biochemical and physiological effects. The compound has been found to induce vasodilation in various tissues, including the pulmonary artery, aorta, and coronary artery. The compound has also been found to inhibit platelet aggregation and induce relaxation of smooth muscles in various tissues.

Advantages and Limitations for Lab Experiments

BAY 41-2272 has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. The compound is also highly selective for N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide and has a long half-life, which makes it an ideal candidate for in vivo studies. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of BAY 41-2272. One potential direction is the development of new N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide activators with improved pharmacokinetic properties and reduced toxicity. Another potential direction is the study of BAY 41-2272 in combination with other drugs for the treatment of various diseases. Finally, the study of the molecular mechanisms underlying the activation of N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide by BAY 41-2272 could lead to the development of new therapeutic strategies for various diseases.

Synthesis Methods

The synthesis of BAY 41-2272 involves the reaction of 4-aminophenylacetic acid with sec-butyl isocyanate, followed by the reaction of the resulting product with furan-2-carboxylic acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, erectile dysfunction, and cardiovascular diseases. The compound has been found to activate N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels in cells. This increase in cGMP levels leads to vasodilation, relaxation of smooth muscles, and inhibition of platelet aggregation.

properties

Product Name

N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

N-[3-(butan-2-ylcarbamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C16H18N2O3/c1-3-11(2)17-15(19)12-6-4-7-13(10-12)18-16(20)14-8-5-9-21-14/h4-11H,3H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

KYPBEHZGDYOICF-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.